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Abstract

This document provides a detailed protocol for the total synthesis of Phosmidosine, a naturally
occurring nucleotide antibiotic with potent anticancer and antifungal activities, and its
chemically stabilized analogues. Phosmidosine is characterized by a unique N-acyl
phosphoramidate linkage between 8-oxoadenosine and L-proline. The synthetic strategy
involves the key coupling of a protected 8-oxoadenosine phosphoramidite derivative with an N-
protected prolinamide. This application note includes comprehensive experimental procedures
for the synthesis of key intermediates, the final coupling reaction, and deprotection steps.
Quantitative data, including reaction yields and spectroscopic characterization, are summarized
in structured tables for clarity. Additionally, a detailed workflow of the synthesis is presented
visually using a Graphviz diagram. This protocol is intended to serve as a valuable resource for
researchers in medicinal chemistry and drug development engaged in the synthesis and
exploration of Phosmidosine and its analogues as potential therapeutic agents.

Introduction

Phosmidosine is a nucleotide antibiotic isolated from Streptomyces durhameusis and is
composed of an 8-oxoadenosine core linked to L-proline via an N-acyl phosphoramidate bond.
[1] This unique structural feature is crucial for its biological activity, which includes potent
anticancer and antifungal properties.[1][2] However, the inherent instability of the O-methyl
phosphoramidate linkage has prompted the development of more stable analogues to facilitate
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further biological evaluation.[3] This protocol details the first total synthesis of Phosmidosine
and provides methods for the preparation of its more stable analogues by modification of the
phosphoramidate moiety.

Synthetic Strategy

The total synthesis of Phosmidosine and its analogues hinges on a convergent approach,
which involves the preparation of two key building blocks: a protected 8-oxoadenosine
phosphoramidite and an N-protected prolinamide derivative. The core of the synthesis is the
formation of the N-acyl phosphoramidate linkage through a coupling reaction, followed by a
final deprotection sequence to yield the target molecule.

A critical aspect of the synthesis is the selective protection of the 7-NH group of 8-
oxoadenosine, for which a tert-butoxycarbonyl (Boc) group is employed. This sterically bulky
group effectively shields the 7-position, allowing for subsequent reactions to occur at other
sites.[1] The coupling of the phosphoramidite and the amino acid derivative is facilitated by an
activator, such as 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT).[1][4]

Experimental Protocols
Synthesis of Key Intermediates

1. Synthesis of N7-tert-Butoxycarbonyl-2',3'-O-isopropylidene-8-oxoadenosine

This procedure outlines the protection of the 7-NH and the 2',3'-hydroxyl groups of 8-
oxoadenosine.

o Materials: 8-Oxoadenosine, 2,2-dimethoxypropane, p-toluenesulfonic acid monohydrate, di-
tert-butyl dicarbonate (Bocz0), triethylamine, dimethylformamide (DMF), methanol (MeOH),
chloroform (CHCIs).

e Procedure:

o A suspension of 8-oxoadenosine in DMF is treated with 2,2-dimethoxypropane and p-
toluenesulfonic acid monohydrate and stirred at room temperature to yield 2',3'-O-
isopropylidene-8-oxoadenosine.

o The resulting intermediate is dissolved in a mixture of DMF and triethylamine.
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o Di-tert-butyl dicarbonate is added, and the mixture is stirred at room temperature.

o The reaction is monitored by TLC. Upon completion, the solvent is evaporated under
reduced pressure.

o The residue is purified by silica gel column chromatography using a CHCIs-MeOH gradient
to afford N7-tert-butoxycarbonyl-2',3'-O-isopropylidene-8-oxoadenosine as a white solid.

2. Synthesis of N-Trityl-L-prolinamide

This protocol describes the preparation of the N-protected amino acid amide component.
o Materials: L-Prolinamide, trityl chloride (TrCl), triethylamine, dichloromethane (DCM).
e Procedure:

o To a solution of L-prolinamide in DCM, triethylamine is added, and the mixture is cooled in
an ice bath.

o Trityl chloride is added portionwise, and the reaction mixture is stirred at room
temperature.

o The reaction is monitored by TLC. After completion, the reaction is quenched with water.

o The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

o The crude product is purified by silica gel column chromatography to give N-trityl-L-
prolinamide.

3. Synthesis of Methyl (N,N-diisopropylamino)(N'-trityl-L-prolyl)phosphoramidite
This procedure details the preparation of the phosphoramidite reagent.

e Materials: N-Trityl-L-prolinamide, methyl N,N-diisopropylphosphoramidochloridite, N,N-
diisopropylethylamine (DIPEA), dichloromethane (DCM).

e Procedure:
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o A solution of N-trityl-L-prolinamide in anhydrous DCM is cooled in an ice bath under an
argon atmosphere.

o DIPEA is added, followed by the dropwise addition of methyl N,N-
diisopropylphosphoramidochloridite.

o The reaction mixture is stirred at room temperature and monitored by TLC.
o Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.

o The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
The crude product is used in the next step without further purification.

Total Synthesis of Phosmidosine

1. Coupling of Protected 8-Oxoadenosine and Prolinamide Derivatives
This is the key step for the formation of the N-acyl phosphoramidate linkage.

o Materials: N7-tert-Butoxycarbonyl-2',3'-O-isopropylidene-8-oxoadenosine, methyl (N,N-
diisopropylamino)(N'-trityl-L-prolyl)phosphoramidite, 5-(3,5-dinitrophenyl)-1H-tetrazole
(DNPT), anhydrous acetonitrile.

e Procedure:

o A mixture of N7-tert-butoxycarbonyl-2',3'-O-isopropylidene-8-oxoadenosine and the
phosphoramidite reagent is dissolved in anhydrous acetonitrile under an argon
atmosphere.

o DNPT is added, and the reaction mixture is stirred at room temperature.
o The reaction is monitored by 3P NMR spectroscopy.

o After completion, the reaction mixture is cooled, and tert-butyl hydroperoxide in decane is
added to oxidize the phosphite triester to the phosphate triester.

o The solvent is removed under reduced pressure, and the residue is purified by silica gel
column chromatography to yield the fully protected Phosmidosine.
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2. Deprotection of Phosmidosine

This final step removes all protecting groups to yield the natural product.

o Materials: Fully protected Phosmidosine, trifluoroacetic acid (TFA), water, dichloromethane

(DCM), agueous ammonia.

e Procedure:

o The fully protected Phosmidosine is dissolved in a mixture of DCM and TFA/water and

stirred at room temperature to remove the trityl, isopropylidene, and Boc groups.

o The solvent is evaporated, and the residue is co-evaporated with toluene.

o The crude product is then treated with concentrated agueous ammonia to remove the

methyl group from the phosphate.

o The solution is concentrated, and the residue is purified by reverse-phase HPLC to

separate the diastereomers of Phosmidosine.

Data Presentation

Table 1. Summary of Yields for the Synthesis of Phosmidosine

Step Product Yield (%)
1. Protection of 8- N7-Boc-2',3'-O-isopropylidene- 75
oxoadenosine 8-oxoadenosine
2. Preparation of N-trityl-L- ) ) )
_ _ N-Trityl-L-prolinamide 85
prolinamide
Methyl (N,N-diisopropylamino
3. Phosphitylation of N-trityl-L- y ( Propy )
. _ (N'-trityl-L- 90 (crude)
prolinamide o
prolyl)phosphoramidite
4. Coupling and Oxidation Fully protected Phosmidosine 65
5. Deprotection and Phosmidosine (diastereomeric 50

Purification

mixture)
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Table 2: 1H and 3P NMR Spectroscopic Data for Phosmidosine

Compound 'H NMR (D20, 6 ppm) P NMR (D20, 6 ppm)

8.15 (s, 1H, H-2), 5.90 (d, 1H,
J=5.4 Hz, H-1'), 4.65 (m, 1H,
H-2"), 4.40 (m, 1H, H-3"), 4.25
Phosmidosine (Diastereomer (m, 1H, H-4"), 4.10-3.95 (m,
1) 2H, H-5", 4.30 (t, 1H,J=8.1
Hz, a-CH of Pro), 3.50-3.30
(m, 2H, 3-CH: of Pro), 2.20-
1.80 (m, 4H, B,y-CH:z of Pro)

9.8

8.14 (s, 1H, H-2), 5.88 (d, 1H,
J =5.6 Hz, H-1'), 4.63 (m, 1H,
H-2"), 4.38 (m, 1H, H-3'), 4.23
Phosmidosine (Diastereomer (m, 1H, H-4"), 4.08-3.93 (m,
2) 2H, H-5), 4.28 (t, 1H, J = 8.0
Hz, a-CH of Pro), 3.48-3.28
(m, 2H, 6-CHz2 of Pro), 2.18-
1.78 (m, 4H, B,y-CH:z of Pro)

9.6

Visualization of the Synthetic Workflow
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Caption: Total synthesis workflow for Phosmidosine.
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Conclusion

This application note provides a comprehensive and detailed protocol for the total synthesis of
Phosmidosine and its analogues. By following these procedures, researchers can reliably
produce these complex molecules for further investigation into their biological activities and
potential as therapeutic agents. The provided quantitative data and workflow visualization serve
to streamline the synthetic process and aid in the successful replication of these methods in a
laboratory setting. The synthesis of stabilized analogues opens avenues for the development of
new anticancer and antifungal drugs with improved pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and biological properties of stable phosmidosine analogs - PubMed
[pubmed.ncbi.nim.nih.gov]

o 2. First synthesis and anticancer activity of phosmidosine and its related compounds -
PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity
relationship of phosmidosine - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Total Synthesis Protocol for Phosmidosine and Its
Analogues: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140239#total-synthesis-protocol-for-phosmidosine-
and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b140239?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

